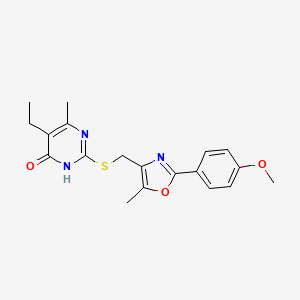
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains multiple functional groups that contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The presence of an oxazole and a methoxyphenyl moiety enhances its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| CAS Number | 1105233-35-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Reaction conditions may include elevated temperatures and bases like triethylamine or sodium hydride to facilitate the reactions. Purification is commonly achieved through column chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
Pyrimidine derivatives are also noted for their antiviral properties. Preliminary studies suggest that this compound may interfere with viral replication processes, making it a candidate for further investigation as an antiviral agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, some derivatives have shown promise in inhibiting kinases or other enzymes involved in cancer progression.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the pyrimidine structure can enhance cytotoxicity against breast cancer cells.
- Antiviral Screening : Research conducted by the National Institutes of Health assessed various pyrimidine compounds for antiviral activity against influenza viruses, finding that certain modifications significantly increased efficacy.
- Enzyme Inhibition : A recent article in Bioorganic & Medicinal Chemistry detailed the inhibitory effects of related compounds on protein kinases, suggesting potential applications in targeted cancer therapies.
Eigenschaften
IUPAC Name |
5-ethyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-5-15-11(2)20-19(22-17(15)23)26-10-16-12(3)25-18(21-16)13-6-8-14(24-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFWQTQPHVJHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














